The Physicochemical and Pharmacological Landscape of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Comprehensive Technical Guide
The Physicochemical and Pharmacological Landscape of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Comprehensive Technical Guide
Executive Summary
Nitrogen-containing fused heterocycles are privileged scaffolds in modern medicinal chemistry. Among them, 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 23443-11-0) has emerged as a critical core structure for developing highly selective kinase and phosphatase inhibitors[1]. The unique electronic distribution and steric profile imparted by the methyl group at the 6-position make this scaffold exceptionally versatile. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and applications in targeted oncology therapies, specifically focusing on SHP2 and PI3K/mTOR pathways[2][3].
Physicochemical Profiling & Structural Causality
The physical and chemical properties of a core scaffold dictate the pharmacokinetic (PK) and pharmacodynamic (PD) boundaries of its downstream derivatives. The baseline properties of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one are summarized below[1].
Quantitative Physicochemical Data
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 23443-11-0 | Unique identifier for regulatory and database tracking. |
| Molecular Formula | C9H8N2O | Small molecular footprint allows for extensive derivatization without exceeding optimal size limits. |
| Molecular Weight | 160.17 g/mol | Low MW ensures high ligand efficiency and leaves ample room for functional group addition without violating Lipinski's Rule of 5. |
| XLogP3 | 0.7 | Optimal lipophilicity balance; ensures aqueous solubility while maintaining sufficient membrane permeability for intracellular targets. |
| Topological Polar Surface Area | 32.7 Ų | Well below the 140 Ų threshold, indicating excellent potential for passive cellular membrane permeation and oral bioavailability. |
| Hydrogen Bond Acceptors | 2 | Facilitates specific binding interactions (e.g., with kinase hinge regions) without overly increasing desolvation penalties. |
| Hydrogen Bond Donors | 0 | Reduces the risk of non-specific binding and improves transcellular crossing efficiency. |
Structural Causality: The placement of the methyl group at the 6-position is not arbitrary. It introduces a localized electron-donating effect via hyperconjugation, which increases the electron density near the pyrimidinone carbonyl. This subtle electronic shift strengthens hydrogen bond acceptor capabilities at the carbonyl oxygen—a critical interaction point for the hinge region of kinases like PI3K[3]. Furthermore, the methyl group provides a steric boundary that can enforce specific binding conformations, preventing off-target interactions with closely related kinase families.
Synthetic Methodology: The "Neat" Coupling Protocol
Synthesizing derivatives of this scaffold efficiently is paramount for structure-activity relationship (SAR) campaigns. Traditional methods often suffer from poor atom economy and require toxic solvents. The following protocol details a "neat" (solvent-free) synthesis of 2-Hydroxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, optimizing both yield and environmental impact[4].
Experimental Protocol: Solvent-Free Synthesis
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Reagent Preparation: Charge a dry, round-bottom flask with 2-amino-6-methylpyridine (2.00 g, 18.5 mmol) and diethyl malonate (14.8 g, 14.0 mL, 92.5 mmol). Causality: Using an excess of diethyl malonate (5 equivalents) serves a dual purpose: it acts as both the reactant and the solvent medium. This eliminates the need for exogenous organic solvents, driving the thermodynamic equilibrium forward and significantly improving the E-factor of the process[4].
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Thermal Activation: Heat the reaction mixture to 105°C under a nitrogen atmosphere for 12 hours. Causality: Elevated thermal energy is required to overcome the activation barrier for the initial nucleophilic acyl substitution, followed by the intramolecular cyclization that forms the pyrimidinone ring.
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Cooling and Precipitation: Allow the mixture to cool to room temperature. The crude product will begin to precipitate as a brown solid.
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Purification: Filter the precipitate and wash extensively with cold ethanol to remove unreacted diethyl malonate and trace impurities.
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Validation: Confirm the structure via 1H NMR (300 MHz, DMSO-d6): δ 10.59 (s, 1H), 7.88 (d, J = 8.2 Hz, 1H), 7.67 (t, J = 7.9 Hz, 1H), 6.98 (d, J = 7.4 Hz, 1H), 3.60 (s, 1H), 2.41 (s, 3H)[4].
Solvent-free synthetic workflow for 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.
Pharmacological Applications & Pathway Modulation
The 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold has demonstrated profound utility in disrupting oncogenic signaling networks.
SHP2 Allosteric Inhibition: SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) is a critical node in the RAS-ERK signaling pathway. Overexpression of SHP2 drives tumor proliferation. Derivatives of the pyrido[1,2-a]pyrimidin-4-one core have been engineered as highly potent allosteric SHP2 inhibitors[2]. By binding to the allosteric pocket, these compounds lock SHP2 in its auto-inhibited conformation, preventing the activation of downstream RAS/ERK signaling and inducing cell cycle arrest at the G0/G1 phase[2].
PI3K/mTOR Dual Inhibition: The PI3K/AKT/mTOR pathway is frequently mutated in human cancers. Hybrid molecules incorporating this scaffold have been developed to target both PI3K and mTOR simultaneously[3]. The planar nature of the fused bicyclic system mimics the adenine ring of ATP, allowing competitive binding at the kinase active site, while the 6-methyl group provides the necessary steric bulk to ensure selectivity over other off-target kinases.
Modulation of SHP2 and PI3K/mTOR oncogenic signaling pathways by pyrido-pyrimidinone derivatives.
Biological Evaluation: In Vitro Enzymatic Assay Protocol
To ensure trustworthiness and reproducibility in drug development, biological assays must be designed as self-validating systems. The following protocol outlines the evaluation of these derivatives against SHP2 to confirm true allosteric inhibition[2].
Experimental Protocol: SHP2 Allosteric Inhibition Assay
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Enzyme Preparation: Prepare solutions of full-length SHP2 and the truncated SHP2-PTP domain in assay buffer (60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA). Causality: Testing against both the full-length protein and the isolated catalytic domain (PTP) acts as an internal self-validating control. A true allosteric inhibitor will only inhibit the full-length enzyme, proving it binds to the allosteric pocket and does not non-specifically block the highly conserved active site[2].
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Compound Incubation: Dispense the test compounds (serial dilutions from 50 µM to 1 nM) into a 96-well microplate. Add the enzyme solutions and incubate at room temperature for 30 minutes. Causality: Pre-incubation is critical; it allows the compound to reach thermodynamic binding equilibrium with the allosteric site before the substrate introduces competitive kinetics.
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Substrate Addition: Add the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to initiate the enzymatic reaction.
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Fluorescence Measurement: Measure the fluorescence emission at 450 nm (excitation at 358 nm) continuously for 20 minutes using a microplate reader.
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Data Analysis: Calculate the IC50 values using non-linear regression. A successful allosteric candidate will demonstrate an IC50 < 0.5 µM for full-length SHP2 and > 50 µM for SHP2-PTP[2].
References
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National Center for Biotechnology Information (PubChem). "6-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one; CID 529103." PubChem Database. Available at:[Link]
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Canadian Journal of Chemistry. "A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones." CDN Science Pub. Available at:[Link]
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PubMed (NIH). "Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors." Bioorganic Chemistry. Available at: [Link]
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PubMed Central (NIH). "Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties." Molecules. Available at:[Link]
- Google Patents. "Compound (PI3K/mTOR inhibitor)." Patent BR112016029825B1.
Sources
- 1. 6-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one | C9H8N2O | CID 529103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BR112016029825B1 - compound - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
